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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug

development, enabling the production of RNA molecules for a vast array of applications,

including siRNA, mRNA vaccines, and CRISPR guide RNAs. The choice of protecting group for

the 2'-hydroxyl function of the ribose sugar is a critical determinant of the efficiency, yield, and

purity of the final RNA product. This guide provides an objective comparison of two widely used

2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl

(TOM), supported by experimental data to aid researchers in selecting the optimal chemistry for

their specific needs.

Key Performance Metrics: TBDMS vs. TOM
The selection of a 2'-hydroxyl protecting group significantly impacts several key aspects of RNA

synthesis. The following tables summarize the quantitative data comparing TBDMS and TOM

protecting groups across critical performance parameters.
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Parameter TBDMS TOM Rationale

Coupling Efficiency

(per step)
~98% or lower[1][2] >99%[3][4]

The bulkier TBDMS

group creates more

steric hindrance

around the 3'-

phosphoramidite,

impeding the coupling

reaction. The

oxymethyl spacer in

the TOM group

positions the bulky

silyl group further from

the reaction center,

reducing steric clash

and leading to higher

coupling efficiencies.

[5][6]

Coupling Time 5 - 15 minutes[1][7] 2.5 - 6 minutes[5][7]

Due to lower steric

hindrance, TOM-

protected

phosphoramidites

react faster, allowing

for shorter coupling

times without

compromising

efficiency.[6]

Suitability for Long

RNA Synthesis

Less suitable for

sequences >40

nucleotides[8]

Highly suitable for

sequences >75

nucleotides[2][9]

The cumulative effect

of lower coupling

efficiencies with

TBDMS leads to a

significant decrease in

the yield of full-length

product for longer

RNA sequences. The

higher per-step

efficiency of TOM
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makes it the preferred

choice for

synthesizing long

oligonucleotides.[5]

[10]

Crude Purity

(extrapolated for a

100mer)

~27%[5] ~33%[5]

Higher coupling

efficiency directly

translates to a higher

proportion of the

desired full-length

oligonucleotide in the

crude product,

simplifying

subsequent

purification.[5]

2' to 3' Silyl Migration

Prone to migration

under basic

conditions[10][11]

Migration is prevented

by the acetal

linkage[6][11]

The direct silyl ether

linkage in TBDMS is

susceptible to

migration to the

adjacent 3'-hydroxyl

group, leading to the

formation of non-

biological 2'-5'

phosphodiester

linkages. The acetal

chemistry of the TOM

group prevents this

isomerization.[6][11]

Table 1. Comparison of key performance parameters for TBDMS and TOM protecting groups in

RNA synthesis.

Deprotection Protocols: A Comparative Overview
The deprotection strategy is a multi-step process that involves the removal of protecting groups

from the exocyclic amines of the bases, the phosphate backbone, and the 2'-hydroxyl group.
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The choice of 2'-protecting group influences the reagents and conditions required for these

steps.

Deprotection Step TBDMS TOM

Base and Phosphate

Deprotection

Ethanolic ammonia or

Methylamine/ammonia (AMA)

[12][13]

Methylamine/ammonia (AMA)

or Ethanolic

methylamine/water (EMAM)

[10][11]

2'-Hydroxyl Deprotection

Reagent

Triethylamine trihydrofluoride

(TEA·3HF) or

Tetrabutylammonium fluoride

(TBAF)[7][13]

Triethylamine trihydrofluoride

(TEA·3HF) or

Tetrabutylammonium fluoride

(TBAF)[5][11]

2'-Hydroxyl Deprotection

Conditions

65°C for 2.5 hours (with

TEA·3HF in DMSO/TEA)[5][13]

65°C for 2.5 hours (with

TEA·3HF in DMSO/TEA)[5][11]

Compatibility with "Fast"

Deprotection

Compatible with AMA for

"UltraFast" monomers[13]

Highly compatible with AMA

and EMAM for rapid

deprotection[10][11]

Table 2. Comparison of deprotection protocols for RNA synthesized with TBDMS and TOM

protecting groups.

Experimental Methodologies
The following provides a generalized overview of the experimental protocols for solid-phase

RNA synthesis using TBDMS and TOM phosphoramidites.

I. Solid-Phase Oligonucleotide Synthesis
Support: Synthesis is performed on a solid support, typically controlled pore glass (CPG),

functionalized with the initial nucleoside.[12]

Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of

four main steps:
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Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g.,

trichloroacetic acid or dichloroacetic acid).[5]

Coupling: Addition of the next phosphoramidite monomer, activated by an activator such

as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[13][14]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

failure sequences.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester

using an oxidizing agent, typically an iodine solution.

Monomer Concentration and Activator: Phosphoramidite monomers are typically used at a

concentration of 0.1 M.[7] ETT is commonly used as an activator.[5]

Coupling Time:

TBDMS: 6 minutes or longer.[1][5]

TOM: Approximately 6 minutes, though shorter times can be effective.[5][6]

II. Cleavage and Deprotection
Cleavage from Support and Base/Phosphate Deprotection:

The solid support is treated with a basic solution to cleave the oligonucleotide and remove

the protecting groups from the exocyclic amines and the phosphate backbone.

TBDMS: A mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine

(1:1) is often used.[12] Alternatively, AMA can be used for "UltraFast" deprotection.[13]

TOM: Ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM)

are commonly used. AMA is suitable for standard oligonucleotides, while EMAM is

preferred for longer sequences.[10][11] This step is typically performed at 65°C for 10

minutes with AMA or at 35°C for 6 hours with EMAM.[11]

2'-Hydroxyl Deprotection:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.glenresearch.com/reports/gr36-14
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://experiments.springernature.com/articles/10.1385/1-59259-823-4:017
https://academic.oup.com/nar/article-pdf/23/14/2677/6329248/23-14-2677.pdf
https://www.glenresearch.com/reports/gr36-14
https://www.researchgate.net/publication/314001850_RNA_Synthesis_Using_2'-_O_-_Tert_-Butyldimethylsilyl_Protection
https://www.glenresearch.com/reports/gr36-14
https://www.glenresearch.com/reports/gr36-14
https://atdbio.com/nucleic-acids-book/RNA-oligonucleotide-synthesis
https://www.kulturkaufhaus.de/annot/564C42696D677C7C393738313538383239323333397C7C504446.pdf?sq=1
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.massbio.org/news/member-news/procedure-for-the-synthesis-deprotection-and-isolation-of-rna-using-tom-protected-monomers/
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After removal of the base and phosphate protecting groups, the 2'-silyl groups are

removed.

The dried oligonucleotide is dissolved in a solution typically containing an organic solvent

(e.g., DMSO), a base (e.g., triethylamine), and a fluoride source.[5]

A common reagent is triethylamine trihydrofluoride (TEA·3HF).[5][13] The reaction is

typically heated at 65°C for 2.5 hours.[5][13]

III. Purification
Following deprotection, the crude RNA is purified to isolate the full-length product from failure

sequences and protecting group remnants. Common purification techniques include high-

performance liquid chromatography (HPLC) (anion-exchange or reversed-phase) and gel

electrophoresis.[13][14]

Workflow and Structural Comparison
The following diagrams illustrate the key structural differences between TBDMS and TOM

protecting groups and the generalized workflow for RNA synthesis.

TBDMS Protecting Group TOM Protecting Group

Ribose-O-Si(tBu)(Me)₂ TBDMS

High Steric Hindrance

leads to

Prone to 2'-3' Migration

Ribose-O-CH₂-O-Si(iPr)₃ TOM

Oxymethyl Spacer Migration Prevented

Reduced Steric Hindrance

results in

Click to download full resolution via product page
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Caption: Structural comparison of TBDMS and TOM protecting groups.

Solid Support 1. Detritylation
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4. OxidationRepeat n times Cleavage & Base Deprotection 2'-OH Deprotection Purification Pure RNA

Click to download full resolution via product page

Caption: Generalized workflow for solid-phase RNA synthesis.

Conclusion
The choice between TBDMS and TOM protecting groups has significant implications for the

success of RNA synthesis. While TBDMS has been a longstanding and widely used protecting

group, the development of TOM chemistry offers several distinct advantages.[15] The TOM

group's reduced steric hindrance leads to higher coupling efficiencies and allows for shorter

coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides.

[5][10][11] Furthermore, the prevention of 2' to 3' silyl migration with TOM chemistry enhances

the fidelity of the synthesized RNA by avoiding the formation of non-natural 2'-5' linkages.[6][11]

For researchers requiring high yields of long and pure RNA, particularly for therapeutic and

diagnostic applications, the TOM protecting group represents a more robust and efficient

choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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